beta-Ureidoisobutyric acid
Overview
Description
Synthesis Analysis
Beta-Ureidoisobutyric acid can be synthesized from thymine through a series of metabolic steps involving dihydrothymine and beta-ureidoisobutyric acid as intermediates. A simplified enzymatic preparation using dog liver homogenate has been developed for the synthesis of both beta-aminoisobutyric acid and beta-ureidoisobutyric acid starting with thymidine (Shields & Kozell, 1990).
Molecular Structure Analysis
The molecular structure of beta-ureidoisobutyric acid and related compounds has been studied through various spectroscopic and crystallographic methods. Solid-state conformation analysis of hybrid tripeptides containing beta-amino acids reveals insights into the structural preferences and hydrogen-bonding patterns of these compounds, shedding light on the molecular configuration of beta-ureidoisobutyric acid (Tanaka et al., 2001).
Chemical Reactions and Properties
Beta-Ureidoisobutyric acid's chemical behavior, particularly its role in DNA and RNA metabolism, showcases its importance in biological systems. It acts as a probe for understanding the metabolism of macromolecules in conditions such as tumor growth, where its excretion patterns can indicate alterations in nucleic acid turnover (Nielsen et al., 1974).
Physical Properties Analysis
The physical properties of beta-ureidoisobutyric acid, such as solubility and crystallinity, are crucial for its isolation and characterization. Jet-cooled microwave and matrix isolation infrared spectroscopic techniques have been employed to probe the conformers of related compounds, providing insights into the physical characteristics that may also apply to beta-ureidoisobutyric acid (Kuş et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties of beta-ureidoisobutyric acid, including its reactivity and interactions with enzymes, is essential for elucidating its role in metabolic pathways. Beta-Ureidopropionase deficiency, a condition affecting the cleavage of N-carbamyl-beta-alanine and N-carbamyl-beta-aminoisobutyric acid, highlights the enzyme's role in metabolizing beta-ureidoisobutyric acid and related compounds (van Kuilenburg et al., 2004).
Scientific Research Applications
Inborn Error of Metabolism :
- Beta-ureidoisobutyric acid is a critical marker in diagnosing β-ureidopropionase deficiency, an inborn error in the pyrimidine degradation pathway. This condition can lead to neurological abnormalities and is identified through elevated levels of N-carbamyl-beta-alanine and N-carbamyl-beta-aminoisobutyric acid in biological fluids (van Kuilenburg et al., 2004).
Diagnostic Applications :
- NMR-based urinalysis is effective for the rapid diagnosis of β-ureidopropionase deficiency. This technique detects excess beta-ureidoisobutyric acid in urine, providing a quick and non-invasive diagnostic method (Lam et al., 2015).
- HPLC-tandem mass spectrometry is another powerful tool for diagnosing β-ureidopropionase deficiency, demonstrating its utility in detecting elevated levels of beta-ureidoisobutyric acid (van Kuilenburg et al., 2001).
Metabolic Pathways and Disorders :
- The presence of beta-ureidoisobutyric acid in urine is indicative of altered pyrimidine metabolism. It is a key biomarker in various metabolic disorders, including deficiencies in enzymes involved in pyrimidine degradation (Kuhara et al., 2009).
Genetic Analysis :
- Genetic analysis of beta-ureidopropionase deficiencies involves studying mutations in the UPB1 gene, which affect the metabolism of beta-ureidoisobutyric acid. These genetic insights are crucial for understanding the molecular basis of related metabolic disorders (van Kuilenburg et al., 2006).
properties
IUPAC Name |
3-(carbamoylamino)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHENTZNALBMCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863054 | |
Record name | Beta-Ureidoisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Ureidoisobutyric acid | |
CAS RN |
2905-86-4 | |
Record name | β-Ureidoisobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Ureidoisobutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beta-Ureidoisobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2905-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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